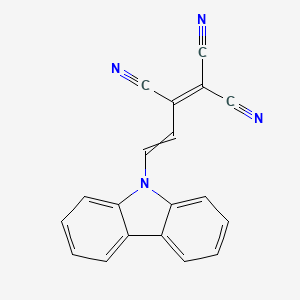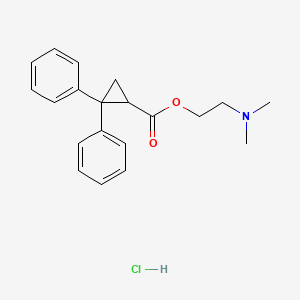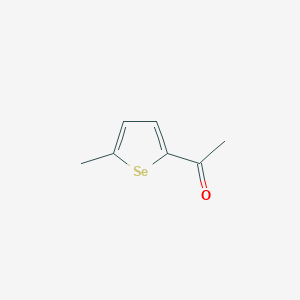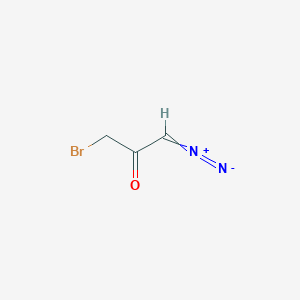
1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- is a chemical compound known for its unique structure and properties. It is a derivative of carbazole, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- typically involves Suzuki coupling reactions. This method uses commercially available starting materials such as 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid and aryl halide derivatives. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reactions. This would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts to achieve efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halides and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent thermal stability and electronic properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- involves its interaction with molecular targets in electronic devices. In OLEDs, for example, the compound facilitates the transport of holes (positive charge carriers) through its structure, enhancing the efficiency and performance of the device. The molecular pathways involved include the formation of charge-transfer complexes and the stabilization of charge carriers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole derivative used in OLEDs.
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Known for its use in organic electronics.
[1,1’3’,1’'-Terphenyl]-4-carbonitrile, 3,5-di-9H-carbazol-9-yl-2,6-bis(3,6-diphenyl-9H-carbazol-9-yl):
Uniqueness
1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- stands out due to its specific structure, which combines the properties of carbazole with the reactivity of butadiene and tricarbonitrile groups. This unique combination makes it particularly suitable for applications in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
31317-52-9 |
|---|---|
Molekularformel |
C19H10N4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
4-carbazol-9-ylbuta-1,3-diene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H10N4/c20-11-14(15(12-21)13-22)9-10-23-18-7-3-1-5-16(18)17-6-2-4-8-19(17)23/h1-10H |
InChI-Schlüssel |
HIKPWXNLAVIYLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C=CC(=C(C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)



![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)


![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)

![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)
![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)


